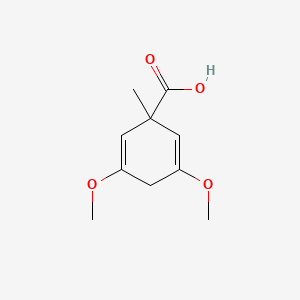

3,5-Dimethoxy-1-methylcyclohexa-2,5-dienecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Dimethoxy-1-methylcyclohexa-2,5-dienecarboxylic acid: is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol . This compound is characterized by its cyclohexadiene ring substituted with methoxy groups at positions 3 and 5, a methyl group at position 1, and a carboxylic acid group at position 2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxy-1-methylcyclohexa-2,5-dienecarboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.

Carboxylation: The carboxylic acid group is introduced at position 2 through a carboxylation reaction using carbon dioxide or a carboxylating agent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethoxy-1-methylcyclohexa-2,5-dienecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halides, amines, and other nucleophiles in the presence of a suitable base or catalyst.

Major Products Formed:

Oxidation: Ketones, aldehydes, and carboxylic acids.

Reduction: Alcohols and aldehydes.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: 3,5-Dimethoxy-1-methylcyclohexa-2,5-dienecarboxylic acid is used as a building block in organic synthesis for the preparation of more complex molecules .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases .

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-1-methylcyclohexa-2,5-dienecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular responses.

Signal Transduction: Affecting signal transduction pathways to alter gene expression and protein synthesis.

Comparison with Similar Compounds

3,5-Dimethoxybenzoic acid: Similar structure but lacks the cyclohexadiene ring.

1-Methylcyclohexa-2,5-dienecarboxylic acid: Similar structure but lacks the methoxy groups.

3,5-Dimethoxy-1-methylbenzene: Similar structure but lacks the carboxylic acid group.

Uniqueness: 3,5-Dimethoxy-1-methylcyclohexa-2,5-dienecarboxylic acid is unique due to its combination of methoxy groups, a methyl group, and a carboxylic acid group on a cyclohexadiene ring, which imparts distinct chemical and biological properties .

Biological Activity

3,5-Dimethoxy-1-methylcyclohexa-2,5-dienecarboxylic acid, often referred to as a derivative of methoxybenzoic acids, has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of two methoxy groups and a cyclohexadiene moiety, which contribute to its reactivity and biological profile. Recent studies have begun to elucidate its pharmacological properties and potential applications in various fields, including medicinal chemistry and agriculture.

The molecular formula of this compound is C11H12O4 with a molecular weight of approximately 208.22 g/mol. The compound exhibits the following physical properties:

| Property | Value |

|---|---|

| Melting Point | 178-180 °C |

| Solubility | Soluble in hot methanol |

| Appearance | Crystalline powder |

| LogP | 2.19 |

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. A study evaluating various methoxy-substituted benzoic acids demonstrated significant activity against a range of bacterial strains. The presence of methoxy groups appears to enhance the lipophilicity and membrane permeability of these compounds, facilitating their interaction with microbial cells.

Insecticidal Activity

The compound has been investigated for its larvicidal effects against Aedes aegypti, a vector responsible for transmitting diseases such as dengue fever and Zika virus. In a comparative study, derivatives containing similar structural features showed promising larvicidal activity with LC50 values indicating effective concentrations for pest control. Although specific data for this compound is limited, its structural analogs have demonstrated potential as environmentally friendly insecticides.

Cytotoxicity Studies

Preliminary cytotoxicity assessments have been conducted using various cancer cell lines. A related study on dimeric compounds revealed that certain methoxy-substituted derivatives exhibited selective toxicity towards malignant cells while sparing non-malignant cells. This selectivity suggests that this compound may possess similar properties worth exploring in cancer therapeutics.

Case Studies

- Insect Control : A study on the efficacy of 1,3-benzodioxole acids highlighted the importance of structural modifications for enhancing larvicidal potency against Aedes aegypti. The findings suggest that compounds with similar frameworks could be developed into effective insecticides with lower toxicity profiles compared to conventional agents .

- Cancer Therapeutics : Research on tumor-selective cytotoxins has identified several compounds that activate apoptotic pathways in malignant cells while exhibiting minimal toxicity towards normal cells. The mechanisms involve mitochondrial depolarization and reactive oxygen species generation . This raises the possibility that this compound could be further studied for its anticancer potential.

Properties

Molecular Formula |

C10H14O4 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

3,5-dimethoxy-1-methylcyclohexa-2,5-diene-1-carboxylic acid |

InChI |

InChI=1S/C10H14O4/c1-10(9(11)12)5-7(13-2)4-8(6-10)14-3/h5-6H,4H2,1-3H3,(H,11,12) |

InChI Key |

BNZOIACRCVTFKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=C(CC(=C1)OC)OC)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.